molecular formula C13H9Cl2NO4S2 B11537189 2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11537189
M. Wt: 378.3 g/mol
InChI Key: SYJWRERKFMQFGQ-OQFOIZHKSA-N
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Description

2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the Thia-Michael addition reaction. The precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde, reacts with thiosemicarbazide in the presence of glacial acetic acid as a catalyst to form the intermediate compound. This intermediate then undergoes a reaction with maleic anhydride to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to dock into the active site of the MurB protein of Staphylococcus aureus, inhibiting its activity. This inhibition disrupts the bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H9Cl2NO4S2

Molecular Weight

378.3 g/mol

IUPAC Name

2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C13H9Cl2NO4S2/c1-20-11-6(2-7(14)4-8(11)15)3-9-12(19)16(5-10(17)18)13(21)22-9/h2-4H,5H2,1H3,(H,17,18)/b9-3-

InChI Key

SYJWRERKFMQFGQ-OQFOIZHKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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